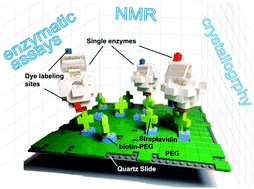Seeing the forest for the trees: fluorescence studies of single enzymes in the context of ensemble experiments
Physical Chemistry Chemical Physics Pub Date: 2010-12-23 DOI: 10.1039/C0CP02412K
Abstract
Enzymes are remarkable molecular machines that make many difficult biochemical reactions possible under mild biological conditions with incredible precision and efficiency. Our understanding of the working principles of enzymes, however, has not reached the level where one can readily deduce the mechanism and the catalytic rates from an enzyme's structure. Resolving the dynamics that relate the three-dimensional structure of an enzyme to its function has been identified as a key issue. While still challenging to implement, single-molecule techniques have emerged as one of the most useful methods for studying enzymes. We review enzymes studied using single-molecule fluorescent methods but placing them in the context of results from other complementary experimental work done on bulk samples. This review primarily covers three enzyme systems—flavoenzymes, dehydrofolate reductase, and adenylate kinase—with additional enzymes mentioned where appropriate. When the single-molecule experiments are discussed together with other methods aiming at the same scientific question, the weakness, strength, and unique contributions become clear.


Recommended Literature
- [1] 10-Substituted anthrone oximes
- [2] Identification and quantification of microplastics in table sea salts using micro-NIR imaging methods†
- [3] The crystal and molecular structure of 2,4,6-tris-(2,2′-dioxybiphenyl)cyclotriphosphazene
- [4] Mechanically strong, transparent, and biodegradable wood-derived film†
- [5] Front cover
- [6] A negative electrocaloric effect in an antiferroelectric zirconium dioxide thin film
- [7] Library based identification and characterisation of polymers with nano-FTIR and IR-sSNOM imaging†
- [8] Stille cross-coupling of secondary and tertiary α-(trifluoromethyl)-benzyl chlorides with allylstannanes†
- [9] Influence of molybdenum and technetium doping on visible light absorption, optical and electronic properties of lead-free perovskite CsSnBr3 for optoelectronic applications
- [10] Pentamethylcyclopentadienyl-rhodium and iridium complexes containing (N^N and N^O) bound chloroquine analogue ligands: synthesis, characterization and antimalarial properties†










